molecular formula C23H31N3O B605536 Apinaca CAS No. 1345973-53-6

Apinaca

Cat. No.: B605536
CAS No.: 1345973-53-6
M. Wt: 365.5 g/mol
InChI Key: UCTCCIPCJZKWEZ-UHFFFAOYSA-N

Description

AKB48-d9 (CAS 2484976-99-8) is an internal standard used for quantifying AKB48, a synthetic cannabinoid. Structurally, AKB48-d9 closely resembles known synthetic cannabinoids. It is regulated as a Schedule I compound in the United States .

Scientific Research Applications

AKB48-d9 finds applications in various scientific fields:

    Forensic Chemistry & Toxicology: Quantification of AKB48 in biological samples.

    Cannabinoid Research: Studying cannabinoid metabolism, pharmacokinetics, and interactions.

    Drug Testing: AKB48-d9 serves as an essential tool for accurate quantification.

Mechanism of Action

APINACA acts as a reasonably potent agonist for the cannabinoid receptors . It is a full agonist at CB1 and a partial agonist at CB2 .

Safety and Hazards

APINACA is a controlled substance in many countries, including the United States, Germany, Singapore, and China . It was first identified by laboratories in Japan in March 2012 as an ingredient in synthetic cannabis smoking blends .

Biochemical Analysis

Biochemical Properties

Apinaca undergoes extensive biotransformation catalyzed by cytochrome P450 enzymes, primarily CYP34A . These enzymes interact with this compound, leading to a variety of metabolic reactions .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It influences cell function by interacting with various cell signaling pathways, potentially altering gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, which can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes:: The synthetic route to AKB48-d9 involves the incorporation of deuterium atoms at specific positions within the AKB48 structure. Deuterated forms (d1-d9) are prepared using appropriate precursors and deuterated reagents.

Reaction Conditions:: AKB48-d9 can be synthesized through various methods, including chemical synthesis or isotopic exchange. Specific reaction conditions depend on the chosen synthetic route and the desired level of deuteration.

Industrial Production:: While AKB48-d9 is primarily used as an internal standard in research and forensic applications, its industrial-scale production is limited due to its specialized use.

Chemical Reactions Analysis

AKB48-d9 may undergo several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are tailored to achieve specific deuterium incorporation. Major products formed during these reactions include deuterated AKB48 derivatives.

Comparison with Similar Compounds

AKB48-d9 stands out due to its deuterium labeling, which enhances its stability and specificity. Similar compounds include AKB48 (non-deuterated) and other synthetic cannabinoids like JWH-081 and related analogs.

Properties

IUPAC Name

N-(1-adamantyl)-1-pentylindazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTCCIPCJZKWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928683
Record name APINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345973-53-6
Record name APINACA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345973-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name APINACA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHR0400Y84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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